molecular formula C8H4F6O4-2 B14754658 2,3-Bis(2,2,2-trifluoroethyl)-2-butenedioate

2,3-Bis(2,2,2-trifluoroethyl)-2-butenedioate

Cat. No.: B14754658
M. Wt: 278.10 g/mol
InChI Key: YRENZCJATZMREB-UHFFFAOYSA-L
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Description

2,3-Bis(2,2,2-trifluoroethyl)-2-butenedioate is a chemical compound characterized by the presence of trifluoroethyl groups attached to a butenedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(2,2,2-trifluoroethyl)-2-butenedioate typically involves the reaction of maleic anhydride with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the esterification process. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(2,2,2-trifluoroethyl)-2-butenedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the trifluoroethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Bis(2,2,2-trifluoroethyl)-2-butenedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3-Bis(2,2,2-trifluoroethyl)-2-butenedioate involves its interaction with specific molecular targets and pathways. The trifluoroethyl groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to alterations in enzyme activity and cellular processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Bis(2,2,2-trifluoroethyl) ether: A volatile liquid used as an anesthetic agent in laboratory research.

    Bis(2,2,2-trifluoroethyl) methylphosphonate: Used in the synthesis of flame retardants and plasticizers.

    Tris(2,2,2-trifluoroethyl) phosphite: Employed as a stabilizer in polymer production.

Uniqueness

2,3-Bis(2,2,2-trifluoroethyl)-2-butenedioate is unique due to its butenedioate backbone, which imparts distinct chemical properties and reactivity compared to other trifluoroethyl-containing compounds. This uniqueness makes it particularly valuable in the synthesis of specialized chemicals and materials.

Properties

Molecular Formula

C8H4F6O4-2

Molecular Weight

278.10 g/mol

IUPAC Name

2,3-bis(2,2,2-trifluoroethyl)but-2-enedioate

InChI

InChI=1S/C8H6F6O4/c9-7(10,11)1-3(5(15)16)4(6(17)18)2-8(12,13)14/h1-2H2,(H,15,16)(H,17,18)/p-2

InChI Key

YRENZCJATZMREB-UHFFFAOYSA-L

Canonical SMILES

C(C(=C(CC(F)(F)F)C(=O)[O-])C(=O)[O-])C(F)(F)F

Origin of Product

United States

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